1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol

Descripción general

Descripción

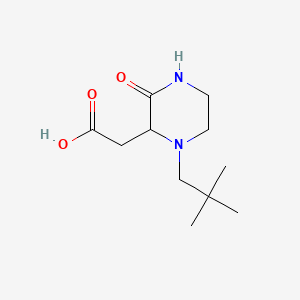

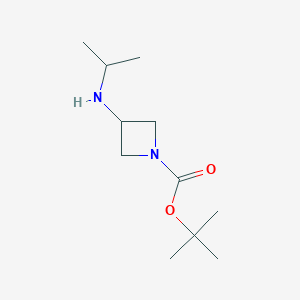

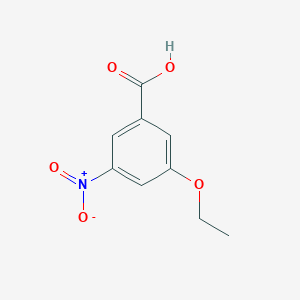

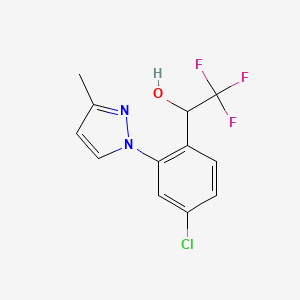

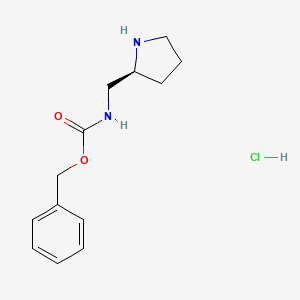

The compound “1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a phenyl group, and a trifluoroethanol group . The molecular formula is C12H8ClF3N2O, and the molecular weight is 288.65 .Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 365.4±42.0 °C and a predicted density of 1.41±0.1 g/cm3 . It should be stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación

1. Structural Studies and Hydrogen-Bonded Chains

Molecules such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and its derivatives are linked into chains by means of single C-H...O hydrogen bonds. Such structures are crucial in understanding the formation and stability of molecular chains in different chemical compounds (Trilleras et al., 2005).

2. Synthesis and Characterization of Derivatives

The synthesis, characterization, and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been explored, demonstrating the medicinal potential and the diverse biological activities these structures can exhibit (Chopde et al., 2012).

3. Molecular and Supramolecular Structures

Research on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones revealed the molecular and supramolecular structures of these compounds, highlighting the importance of structural analysis in understanding the properties and potential applications of chemical compounds (Padilla-Martínez et al., 2011).

4. Antimicrobial and Antioxidant Activities

The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives have been conducted, with some compounds displaying promising antibacterial and antioxidant activities. This highlights the potential use of such derivatives in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of this compound is tryptophan hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in the biosynthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in various physiological processes .

Mode of Action

The compound acts as an inhibitor of tryptophan hydroxylase . By inhibiting TPH, it reduces the production of serotonin, thereby modulating the physiological processes influenced by this neurotransmitter .

Biochemical Pathways

The inhibition of TPH by this compound affects the serotonin biosynthesis pathway . This pathway is responsible for the production of serotonin from the amino acid tryptophan. By inhibiting TPH, the compound reduces the production of serotonin, which can lead to a decrease in the symptoms associated with conditions such as carcinoid syndrome, which is characterized by an overproduction of serotonin .

Pharmacokinetics

It is known that the compound is a prodrug of telotristat, which has a higher in vitro inhibitory potency towards tph than the parent compound . The recommended dosage in adults is 250 mg three times daily, taken with food .

Result of Action

The inhibition of serotonin production by this compound can lead to a decrease in the frequency of symptoms associated with conditions like carcinoid syndrome, which are caused by an overproduction of serotonin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can impact the bioavailability of the compound, as it is recommended to be taken with food . .

Propiedades

IUPAC Name |

1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6,11,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMVIGVXVXAKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)